7-Amino-1,2-dihydroxyanthra-9,10-quinone
CAS No.:
Cat. No.: VC0267721
Molecular Formula: C14H9NO4
Molecular Weight: 255.229
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9NO4 |
|---|---|
| Molecular Weight | 255.229 |
| IUPAC Name | 7-amino-1,2-dihydroxyanthracene-9,10-dione |
| Standard InChI | InChI=1S/C14H9NO4/c15-6-1-2-7-9(5-6)13(18)11-8(12(7)17)3-4-10(16)14(11)19/h1-5,16,19H,15H2 |
| Standard InChI Key | OYENGYUTGKDTRP-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=CC(=C3O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
7-Amino-1,2-dihydroxyanthra-9,10-quinone consists of an anthracene backbone with a quinone structure at positions 9 and 10, hydroxyl groups at positions 1 and 2, and an amino group at position 7. This specific arrangement of functional groups distinguishes it from other anthraquinone derivatives and contributes to its chemical reactivity and potential biological activity.
Physical Properties
The physical properties of 7-Amino-1,2-dihydroxyanthra-9,10-quinone include:
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Molecular Formula: C₁₄H₉NO₄
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Molecular Weight: Approximately 255-257 g/mol
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Appearance: Likely a colored crystalline solid (anthraquinones typically exhibit vibrant colors)
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Solubility: Probably limited solubility in water, better solubility in organic solvents
Data Table of Key Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₉NO₄ |
| Molecular Weight | 255-257 g/mol (approximate) |
| Physical State | Crystalline solid (presumed) |
| Color | Likely colored (specific color undetermined) |
| Functional Groups | Two hydroxyl groups (positions 1,2), one amino group (position 7), two carbonyl groups (positions 9,10) |
| Solubility in Water | Likely limited |
| Solubility in Organic Solvents | Likely moderate to good |
| Structural Classification | Anthraquinone derivative |
Synthesis Methods
Traditional Synthesis Approaches
The synthesis of 7-Amino-1,2-dihydroxyanthra-9,10-quinone likely follows similar pathways to other substituted anthraquinones. Traditional methods for synthesizing anthraquinones include:
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Friedel-Crafts acylation reactions using phthalic anhydride or its derivatives
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Diels-Alder reactions between naphthoquinones and appropriate dienes
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Oxidation of corresponding anthracenes
Natural Sources and Extraction
Extraction Methods
Extraction of anthraquinones from natural sources typically involves:
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Solvent extraction using alcohols, acetone, or other organic solvents
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Acid-base extraction methods to separate different classes of compounds
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Chromatographic techniques for purification and isolation
Biological Activities
Structure-Activity Relationships
The specific arrangement of functional groups in 7-Amino-1,2-dihydroxyanthra-9,10-quinone likely contributes to its biological activities:
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The hydroxyl groups at positions 1 and 2 may influence the compound's ability to interact with biological targets through hydrogen bonding
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The amino group at position 7 could be important for recognition by cellular receptors
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The quinone structure may participate in redox processes relevant to the compound's biological effects
Comparison with Related Compounds
The biological activity of 7-Amino-1,2-dihydroxyanthra-9,10-quinone can be compared with related compounds:
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Quinizarin (1,4-dihydroxyanthraquinone) differs in the position of hydroxyl groups, which affects its biological properties and reactivity
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5,8-DI-Amino-1,4-dihydroxy-anthraquinone has a different substitution pattern with two amino groups, potentially leading to different biological activities
Applications in Research and Development
Scientific Research Applications
7-Amino-1,2-dihydroxyanthra-9,10-quinone has several applications in scientific research:
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Investigation as a potential antitumor agent
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Study of structure-activity relationships in anthraquinone derivatives
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Exploration of its chemical reactivity and functionalization potential
Chemical Reactions and Functionalization
Key Reaction Mechanisms
Based on the functional groups present in 7-Amino-1,2-dihydroxyanthra-9,10-quinone, several reaction mechanisms are likely to be important:
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Electrophilic substitution reactions at positions activated by the hydroxyl and amino groups
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Nucleophilic substitution reactions at the quinone carbonyl groups
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Redox reactions involving the quinone moiety
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Reactions involving the amino group, such as diazotization and subsequent transformations
Functionalization Strategies
Several strategies might be applicable to 7-Amino-1,2-dihydroxyanthra-9,10-quinone:
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C-C bond formation reactions, such as the Mannich reaction for anthraquinones with activating substituents
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Metal-catalyzed cross-coupling reactions, such as the Suzuki reaction demonstrated for other anthraquinone derivatives
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Claisen rearrangement for appropriately functionalized derivatives
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Direct oxidative nucleophilic substitution of hydrogen (ONSH) or vicarious nucleophilic substitution (VSN)
Analytical Methods
Detection Techniques
Potential detection techniques for 7-Amino-1,2-dihydroxyanthra-9,10-quinone might include:
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Ultraviolet-visible (UV-Vis) spectroscopy, taking advantage of its chromophoric structure
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Fluorescence spectroscopy, if the compound exhibits fluorescent properties
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Thin-layer chromatography (TLC) with appropriate visualization reagents
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High-performance liquid chromatography (HPLC) with various detection methods
Current Research Trends and Future Perspectives
Recent Advances
Recent research involving anthraquinones includes:
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Development of new synthesis and functionalization methods, as described for various anthraquinone derivatives
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Exploration of metal-catalyzed cross-coupling reactions for introducing new substituents
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Investigation of biological activities, particularly antitumor properties
Future Research Directions
Future research directions for 7-Amino-1,2-dihydroxyanthra-9,10-quinone might include:
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Detailed mechanistic studies of its biological activities
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Development of derivatives with enhanced properties
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Exploration of applications beyond cancer therapy
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Integration into advanced drug delivery systems or diagnostic tools
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